4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a bromine atom at the 4th position, a propyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-propyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted pyrazole derivatives.
Oxidation: 4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-propyl-1H-pyrazole-5-methanol.
Scientific Research Applications
4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole-5-carbaldehyde: Lacks the propyl group at the 1st position.
1-Propyl-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom at the 4th position.
4-Bromo-1H-pyrazole: Lacks both the propyl group and the aldehyde group.
Uniqueness: 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the propyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIHWCLGAXHIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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